molecular formula C30H32P2 B3322180 (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) CAS No. 142494-67-5

(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)

Cat. No.: B3322180
CAS No.: 142494-67-5
M. Wt: 454.5 g/mol
InChI Key: PDXNCYRUWZPRJX-CLJLJLNGSA-N
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Description

(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) is a useful research compound. Its molecular formula is C30H32P2 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,5R)-5-diphenylphosphanylhexan-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32P2/c1-25(31(27-15-7-3-8-16-27)28-17-9-4-10-18-28)23-24-26(2)32(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXNCYRUWZPRJX-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry of 2r,5r Hexane 2,5 Diylbis Diphenylphosphine with Transition Metals

Formation of Chiral Metal-Phosphine Complexes

The synthesis of metal complexes with (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) typically involves the reaction of the diphosphine with a suitable metal precursor. The ligand usually acts as a bidentate chelating agent, coordinating to the metal center through its two phosphorus atoms to form a stable seven-membered ring.

Rhodium(I) Complexes

Rhodium(I) complexes of chiral diphosphines are among the most studied catalysts for asymmetric hydrogenation. The preparation of Rh(I) complexes with (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) can be achieved by reacting the ligand with rhodium precursors such as chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂, or bis(cyclooctene)rhodium(I) chloride dimer, [Rh(cyclooctene)₂Cl]₂. researchgate.net

For instance, the reaction of [Rh(COD)Cl]₂ with one equivalent of the diphosphine ligand per rhodium atom typically results in the displacement of the cyclooctadiene (COD) and chloride ligands to form a cationic complex of the type [Rh((R,R)-BDPP)(COD)]⁺ or, in a coordinating solvent (S), [Rh((R,R)-BDPP)S₂]⁺. These cationic complexes are often isolated as salts with non-coordinating anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or perchlorate (B79767) (ClO₄⁻). rsc.org The general synthetic approach allows for the formation of catalytically active species that have been successfully employed in asymmetric hydrogenation reactions.

Ruthenium(II) Complexes

Ruthenium(II) complexes bearing chiral diphosphine ligands are highly effective catalysts for a variety of asymmetric transformations, including hydrogenation and transfer hydrogenation. The synthesis of Ru(II) complexes with (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) often starts from ruthenium precursors like [Ru(p-cymene)Cl₂]₂ or cis-[RuCl₂(dmso)₄]. researchgate.net

For example, reacting (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) with a suitable Ru(II) precursor can yield complexes of the type [RuCl₂((R,R)-BDPP)(N-N)], where N-N is a bidentate nitrogen-donor ligand, or cationic complexes like [Ru(η⁶-arene)((R,R)-BDPP)Cl]⁺. The specific architecture of the resulting complex depends on the starting materials and reaction conditions. rsc.org A notable example is the synthesis of [Ru(η¹‐OAc)(CO)((R,R)‐Skewphos)(phen)]OAc, which displays two doublets in its ³¹P{¹H} NMR spectrum at δ 42.9 and 41.0 ppm (²JPP=32.2 Hz). nih.gov

Palladium(II) Complexes

Palladium(II) complexes with chiral diphosphines are widely used in asymmetric allylic alkylation and cross-coupling reactions. The synthesis of Pd(II) complexes with (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) can be accomplished by reacting the ligand with palladium precursors such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride.

The reaction of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) with PdCl₂ typically yields a neutral, square planar complex, [PdCl₂((R,R)-BDPP)]. Cationic complexes, for example [Pd((R,R)-BDPP)(H₂O)₂]²⁺, can also be prepared and have been characterized by X-ray crystallography in analogous systems. nih.gov These complexes are often pre-catalysts that become catalytically active upon ligand substitution or reduction. The synthesis of P-chiral phosphine (B1218219) compounds via palladium-catalyzed C-P coupling reactions highlights the versatility of palladium in phosphine chemistry. rsc.org

Iridium(I) Complexes

Iridium(I) complexes of chiral diphosphines are powerful catalysts for the asymmetric hydrogenation of unfunctionalized olefins and other challenging substrates. The synthesis of these complexes often starts with iridium precursors like chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂. nih.gov

The reaction of [Ir(COD)Cl]₂ with (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) leads to the formation of cationic iridium(I) complexes of the general formula [Ir((R,R)-BDPP)(COD)]⁺. morressier.comresearchgate.net These complexes are typically isolated with non-coordinating anions such as BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The resulting complexes can further react with hydrogen to form iridium(III) dihydride species, which are often the active catalysts in hydrogenation reactions. researchgate.net

Other d-Block Metal Coordination Compounds

The versatility of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) as a ligand extends to other d-block metals. It can form stable chelate complexes with metals such as nickel, platinum, and copper.

Nickel(II) Complexes: The reaction of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) with nickel(II) salts, like NiCl₂, can yield square planar complexes of the type [NiCl₂((R,R)-BDPP)].

Platinum(II) Complexes: Similar to palladium(II), platinum(II) forms stable square planar complexes with this ligand. The reaction with precursors like K₂PtCl₄ or Pt(COD)Cl₂ can produce [PtCl₂((R,R)-BDPP)].

Copper(I) Complexes: Copper(I) halides react with diphosphines to form complexes with various stoichiometries and structures, including tetrahedral [CuX((R,R)-BDPP)]₂ dimers or [Cu((R,R)-BDPP)₂]⁺ cations, depending on the reaction conditions.

Structural Elucidation of Metal-Ligand Architectures

The structures of metal complexes containing (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) have been extensively studied using various spectroscopic and diffraction techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide crucial insights into the geometry of the metal's coordination sphere and the conformation of the chelate ring, which are key to understanding the mechanism of stereoselection in catalysis.

The coordination of (2R,R)-Hexane-2,5-diylbis(diphenylphosphine) to a metal center creates a seven-membered chelate ring. The conformation of this ring is typically a twisted-chair or a boat-like structure, which places the phenyl groups on the phosphorus atoms in a specific chiral arrangement. This fixed chirality around the metal center is responsible for the enantioselectivity observed in catalytic reactions.

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing these complexes in solution. The phosphorus atoms in the C₂-symmetric ligand are chemically equivalent, and in the absence of other coordinating ligands, they typically show a single resonance in the ³¹P NMR spectrum. nih.gov Upon coordination to a metal, the chemical shift changes significantly, and coupling to the metal nucleus (if magnetically active, like ¹⁰³Rh) and to other phosphorus nuclei can be observed. nih.govstackexchange.comscielo.brresearchgate.net

For example, in cationic Rh(I) complexes of the type [Rh((R,R)-BDPP)(diene)]⁺, the two phosphorus atoms are equivalent and show a doublet in the ³¹P NMR spectrum due to coupling with the ¹⁰³Rh nucleus. The magnitude of the ¹J(Rh-P) coupling constant provides information about the s-character of the Rh-P bond.

Table 1: Representative ³¹P NMR Data for Ruthenium(II)-Skewphos Complexes An interactive data table will be provided where the technology allows.

Complex Solvent Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Reference
[Ru(η¹‐OAc)(CO)((R,R)‐Skewphos)(phen)]OAc CDCl₃ 42.9 (d), 41.0 (d) ²JPP = 32.2 nih.gov
[Ru(η¹‐OPiv)(CO)((R,R)‐Skewphos)(phen)]OPiv CDCl₃ 43.7 (d), 41.6 (d) ²JPP = 31.4 nih.gov
[Ru(η¹‐SAc)(CO)((R,R)‐Skewphos)(phen)]OAc CDCl₃ 41.0 (d), 31.0 (d) ²JPP = 29.6 nih.gov
[Ru(OH)(CO)((R,R)‐Skewphos)(phen)]OAc D₂O 44.7 (d), 38.9 (d) ²JPP = 35.5 nih.gov

Chirality Transfer and Stereochemical Implications in Coordination

There is a lack of published studies detailing the transfer of chirality from the (2R,5R)-hexane backbone of the ligand to the resulting metal complex. Specific examples of how the ligand's stereochemistry dictates the geometry and stereoisomerism of its coordination compounds with various transition metals have not been documented in the available literature. While it is generally understood that C2-symmetric ligands induce a chiral environment at the metal center, crucial for stereoselective catalysis, specific data such as X-ray crystal structures or detailed NMR spectroscopic analyses for complexes of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) are absent. Such data would be necessary to create a data table illustrating chirality transfer.

Ligand-Metal Interaction Dynamics and Energetics

Quantitative data on the dynamics and energetics of the interaction between (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) and transition metals are not available. This includes thermodynamic parameters of complex formation, such as binding constants, and kinetic data on ligand exchange reactions. Furthermore, computational studies that could provide insights into the nature of the metal-phosphine bond, including orbital interactions and bond dissociation energies, have not been published for this specific ligand. The absence of such research findings prevents the compilation of a data table on ligand-metal interaction energetics.

Mechanistic Insights and Stereocontrol Principles

Elucidation of Catalytic Cycles and Enantioselectivity-Determining Steps

In asymmetric catalysis, particularly in reactions like hydrogenation or allylic alkylation, the catalytic cycle typically involves a series of steps: ligand exchange, oxidative addition, migratory insertion, and reductive elimination. For a catalyst formed from a metal precursor and a chiral bisphosphine ligand like (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine), the ligand creates a chiral environment around the metal center.

The enantioselectivity of the reaction is determined by the step in the catalytic cycle with the highest energy barrier, known as the enantioselectivity-determining step (EDS). This is often the migratory insertion or the reductive elimination step, where the new stereocenter is formed. The chiral ligand forces the substrate to approach the metal center in a specific orientation to minimize steric hindrance. This leads to two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The difference in the free energy (ΔΔG‡) between these two transition states dictates the enantiomeric excess (ee) of the product. A larger energy difference results in higher enantioselectivity. Without experimental or computational data for (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine), the specific EDS for any given reaction remains undetermined.

Role of Substrate-Catalyst Interactions in Chiral Induction

Chiral induction is the process by which the chirality of the catalyst is transferred to the product. This transfer is mediated by a complex network of interactions between the substrate and the catalyst. These interactions can be:

Steric Repulsions: The bulky phenyl groups on the phosphorus atoms of the ligand create a defined chiral pocket. The substrate orients itself to minimize steric clashes with these groups, favoring one specific binding mode. The hexane (B92381) backbone of the ligand, with its two stereocenters, dictates the precise spatial arrangement of these phenyl groups.

Non-Covalent Interactions: Attractive forces such as π-π stacking, CH-π interactions, or hydrogen bonding between the substrate and the ligand can stabilize one of the diastereomeric transition states over the other.

The specific nature and strength of these interactions for (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) have not been documented.

Spectroscopic and Kinetic Investigations of Active Catalytic Species

Identifying the active catalytic species and any intermediates is crucial for understanding the reaction mechanism. This is typically achieved through a combination of spectroscopic and kinetic studies.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing a reaction as it happens. For phosphine (B1218219) ligands, ³¹P NMR is particularly informative. By monitoring the ³¹P NMR spectrum of a reaction mixture over time, chemists can identify the initial metal-ligand complex, catalyst resting states, and potentially short-lived intermediates. Changes in chemical shifts and coupling constants provide structural information about the phosphorus environment throughout the catalytic cycle. However, no such in situ NMR studies have been published for catalysts derived from (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the detection of charged catalytic species and intermediates directly from the reaction solution. It can provide the mass-to-charge ratio of catalyst-substrate complexes and other key intermediates, helping to piece together the catalytic cycle. This technique is complementary to NMR but has not been applied in published studies of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine).

Ligand Flexibility and Its Impact on Stereochemical Outcome

The flexibility of the ligand backbone can have a profound impact on the stereochemical outcome. The C2-symmetric hexane backbone of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) possesses a degree of conformational flexibility. This flexibility allows the seven-membered chelate ring formed upon coordination to a metal to adopt different conformations (e.g., chair, boat, twist-boat).

The relative stability of these conformations and the energy barriers to their interconversion can influence the shape of the catalytic pocket and, consequently, the enantioselectivity. A rigid ligand often leads to higher enantioselectivity by reducing the number of available low-energy transition states. Conversely, a more flexible ligand might be less selective but could exhibit higher catalytic activity. The specific conformational dynamics of metal complexes of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) are currently uncharacterized.

Transition State Analysis in Asymmetric Catalysis

Computational methods, particularly Density Functional Theory (DFT), are essential for analyzing the transition states that control enantioselectivity. By building molecular models of the proposed diastereomeric transition states, researchers can calculate their relative energies and geometries. This allows for a rationalization of the observed stereoselectivity and can guide the design of more effective ligands. Such computational analyses provide insights that are often inaccessible through experimental means alone. A transition state analysis for a reaction catalyzed by a complex of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) has not been reported in the literature.

Computational and Theoretical Studies on 2r,5r Hexane 2,5 Diylbis Diphenylphosphine Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of catalysts involving (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine), DFT is extensively employed to map out potential energy surfaces for catalytic cycles. These calculations can elucidate detailed reaction mechanisms, identify key intermediates and transition states, and determine the energetics that govern reaction rates and selectivity.

Researchers utilize DFT to model the step-by-step transformation of reactants into products. For an asymmetric reaction, this involves calculating the energy profiles for the pathways leading to both the major and minor enantiomers. The difference in the activation energies (ΔΔG‡) for the enantiomer-determining transition states is a direct predictor of the enantiomeric excess (ee) of the reaction. For example, in asymmetric hydrogenations or hydroformylations, DFT can pinpoint the exact step—be it oxidative addition, migratory insertion, or reductive elimination—where the stereochemistry is set. pku.edu.cn

Comprehensive computational studies on similar chiral diphosphine ligands have shown that stereoselectivity can be controlled at different stages of the catalytic cycle, such as the initial substrate binding or a subsequent bond-forming step. rsc.org By analyzing the geometries and energies of the transition states, it is possible to understand why one pathway is favored over the other.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Competing Reaction Pathways This table illustrates how DFT results are presented to compare the energetics of pathways leading to different stereoisomers.

Transition StatePathwaySubstrate FaceCalculated Free Energy of Activation (ΔG‡) (kcal/mol)Predicted Outcome
TS-Re Formation of (R)-productRe-face attack18.5Minor Product
TS-Si Formation of (S)-productSi-face attack16.2Major Product
ΔΔG‡ (TS-Re) - (TS-Si)-2.3High Enantioselectivity

Molecular Modeling of Chiral Recognition and Selectivity

The ability of a chiral catalyst to distinguish between two enantiotopic faces of a prochiral substrate is known as chiral recognition. Molecular modeling, which encompasses techniques from molecular mechanics to quantum mechanics, is crucial for understanding how the three-dimensional structure of the (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) ligand orchestrates this recognition process.

When complexed to a metal center, the ligand creates a well-defined, asymmetric environment often described as a "chiral pocket". researchgate.net The enantioselectivity of the catalyst is determined by the diastereomeric interactions between the substrate and this chiral pocket in the key transition state. Modeling studies focus on identifying the specific non-covalent interactions—such as steric repulsion, van der Waals forces, and dispersion interactions—that differentiate the two competing pathways. rsc.org

For the (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) ligand, the phenyl groups on the phosphorus atoms create chiral "walls," while the hexane (B92381) backbone provides a specific chelate bite angle and conformational rigidity. One enantiotopic face of the substrate may fit comfortably within this pocket, leading to a stabilized, lower-energy transition state. In contrast, the other face may experience significant steric clashes with one of the phenyl groups, resulting in a destabilized, higher-energy transition state. researchgate.net This energetic difference is the origin of the observed enantioselectivity.

Table 2: Analysis of Intermolecular Interactions in a Model Transition State This table provides a qualitative summary of interactions contributing to chiral recognition, as would be determined from molecular modeling.

Interaction TypeFavored Diastereomeric Transition State (Substrate-Ligand)Disfavored Diastereomeric Transition State (Substrate-Ligand)
Steric Hindrance Minimal steric clash between substrate and ligand's phenyl groups.Significant steric repulsion between the substrate and a key phenyl group.
Dispersion Forces Favorable stabilizing interactions between the substrate and the ligand scaffold.Less optimal dispersion interactions due to poor geometric fit.
Geometric Fit Substrate is well-accommodated in the catalyst's chiral pocket.Substrate is poorly oriented, leading to structural distortion.

Prediction of Ligand Performance and Design Principles

A major goal of computational chemistry in catalysis is to move from explanation to prediction. By developing robust theoretical models, it is possible to predict the performance of a given ligand before it is synthesized, saving significant time and resources. These models are built on fundamental principles derived from understanding structure-activity relationships.

Key design principles for high-performance chiral phosphine (B1218219) ligands include:

Conformational Rigidity: Ligands that are conformationally rigid tend to exhibit higher enantioselectivity because they reduce the number of possible non-selective reaction pathways. nih.govresearchgate.net The hexane backbone of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) contributes to its effective rigidity.

Steric and Electronic Tuning: The performance of a ligand is highly dependent on its steric bulk and electronic properties. Computational tools can quantify these properties. For instance, the concept of "percent buried volume" (%Vbur) has been developed as a descriptor to predict ligand reactivity, with studies showing a sharp "reactivity cliff" where ligands above a certain steric threshold become inactive. princeton.edu This allows for the in silico screening of potential ligand structures.

Defined Chiral Pocket: An effective ligand must create a well-defined chiral environment. Computational analysis can visualize and quantify the shape and size of the chiral pocket, guiding modifications to enhance selectivity for a specific substrate. researchgate.net

By correlating calculated properties with experimental outcomes across a range of ligands and reactions, researchers can develop quantitative structure-selectivity relationships (QSSRs). These relationships form the basis for the rational, computer-aided design of new, more efficient chiral ligands. researchgate.net

Table 3: Ligand Design Principles and Their Predicted Catalytic Effects

Design PrincipleStructural ModificationComputational MetricPredicted Effect on Performance
Increase Rigidity Introduce cyclic backbone or bulky groups to restrict bond rotation.Lower number of low-energy conformers.Higher enantioselectivity.
Tune Steric Bulk Modify substituents on phosphorus atoms (e.g., phenyl to cyclohexyl).Percent Buried Volume (%Vbur). princeton.eduOptimized activity and selectivity; avoids catalyst deactivation.
Modify Electronics Add electron-donating or -withdrawing groups to aryl rings.Tolman Electronic Parameter (TEP).Modulated reaction rates and catalyst stability.

Conformation Analysis of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) and its Metal Complexes

The catalytic activity and selectivity of a flexible ligand are intimately linked to its conformational preferences. Conformational analysis involves identifying the stable, low-energy spatial arrangements of a molecule and the energy barriers to interconversion between them. For (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine), the key degrees of freedom include the torsion angles within the hexane backbone and the rotation of the four phenyl groups.

Computational methods are used to perform a systematic search of the conformational space to locate the global energy minimum and other low-lying local minima. mdpi.com This analysis reveals the inherent shape and flexibility of the free ligand.

When the ligand coordinates to a transition metal, its conformational freedom is significantly constrained. The resulting metal complex will adopt a specific geometry that balances the electronic preferences of the metal center with the steric demands of the ligand. rsc.org The chelate ring formed by the hexane backbone and the metal adopts a preferred conformation (e.g., chair, twist-boat). The orientation of the phenyl groups is also critical, as they create the chiral environment responsible for asymmetric induction. worktribe.comrsc.org Understanding the conformational landscape of the metal-ligand complex is essential, as only certain conformations may be catalytically active.

Table 4: Hypothetical Relative Energies of Conformers for Free and Complexed Ligand This table illustrates the results of a typical conformational analysis, showing how complexation to a metal alters the relative stability of different ligand conformations.

ConformerDescriptionRelative Energy (Free Ligand) (kcal/mol)Relative Energy (Metal Complex) (kcal/mol)
Conf-1 Extended hexane backbone, specific phenyl group orientation.0.0 (Global Minimum)3.5
Conf-2 Gauche-like fold in hexane backbone.1.20.0 (Global Minimum)
Conf-3 Alternative phenyl group orientation.2.51.8

Future Perspectives and Emerging Research Directions

Development of Next-Generation (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)-Based Catalysts

Furthermore, research is being directed towards the synthesis of analogues with modified electronic and steric properties. By substituting the phenyl groups on the phosphorus atoms with other aryl or alkyl moieties, it is possible to fine-tune the ligand's electronic character (σ-donating and π-accepting abilities) and steric bulk. These modifications can impact the stability of the catalyst-substrate complex and the kinetics of the catalytic cycle, potentially leading to catalysts with superior performance for specific applications.

Modification StrategyRationalePotential Outcome
Introduction of additional chiral centersEnhanced chiral environment and rigidityImproved enantioselectivity and substrate recognition
Variation of P-substituents (aryl/alkyl)Fine-tuning of electronic and steric propertiesIncreased catalytic activity, stability, and substrate scope
Alteration of the hexane (B92381) backboneModification of the bite angle and flexibilityOptimized performance for specific reaction types

Expansion of Substrate Scope and Reaction Types

While (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) has demonstrated success in the asymmetric hydrogenation of various prochiral substrates, a key area of future research is the expansion of its applicability to a broader range of substrates and new types of asymmetric reactions. Efforts are underway to employ catalysts derived from this ligand in the stereoselective synthesis of complex molecules that are challenging to access with existing methods.

For example, the asymmetric hydrogenation of historically difficult substrates, such as sterically hindered or electronically deactivated olefins and ketones, remains an active area of investigation. By optimizing reaction conditions and potentially utilizing the next-generation catalysts described above, the scope of this ligand in hydrogenation can be significantly broadened.

Beyond hydrogenation, there is considerable interest in exploring the utility of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)-metal complexes in other asymmetric transformations. These may include, but are not limited to:

Asymmetric C-C bond-forming reactions: Such as conjugate additions, allylic alkylations, and cross-coupling reactions.

Asymmetric C-N and C-O bond-forming reactions: Including hydroaminations and hydroetherifications.

Enantioselective cycloaddition reactions: For the construction of chiral cyclic frameworks.

The success in these new reaction domains will depend on the ability of the chiral ligand to effectively induce asymmetry in transition states that differ significantly from those in hydrogenation reactions.

Integration with Sustainable Chemistry and Flow Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of catalytic processes. A significant future direction for (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)-based catalysts is their integration into more environmentally benign and efficient reaction protocols. A primary focus in this area is the development of methods for catalyst immobilization.

By anchoring the chiral catalyst to a solid support, such as a polymer or silica, it can be easily separated from the reaction mixture and recycled, reducing waste and the cost associated with precious metal catalysts. Various immobilization techniques are being explored, including covalent attachment and non-covalent interactions. The challenge lies in achieving high catalytic activity and enantioselectivity with the immobilized catalyst, as the support can sometimes interfere with the catalytic process.

Furthermore, the application of these immobilized catalysts in continuous flow chemistry systems is a rapidly emerging field. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated, continuous production. Developing robust, immobilized (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) catalysts that maintain their performance over extended periods in a flow reactor is a key research objective. This would enable the scalable and sustainable production of chiral compounds for the pharmaceutical and fine chemical industries.

Sustainable MethodologyKey AdvantagesResearch Focus
Catalyst ImmobilizationEasy separation, reusability, reduced wasteDevelopment of robust supported catalysts with high activity and selectivity
Continuous Flow ChemistryImproved efficiency, safety, scalability, automationIntegration of immobilized catalysts into continuous flow reactors for long-term operation

Exploration of New Application Domains for Asymmetric Catalysis

The quest for novel applications of asymmetric catalysis is a continuous endeavor. For (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine), this involves exploring its potential in unconventional catalytic systems and for the synthesis of new classes of chiral materials.

One such emerging area is the use of chiral phosphine (B1218219) ligands to stabilize metal nanoparticles. By capping metal nanoparticles with a chiral ligand like (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine), it is possible to create a chiral surface on the nanoparticle. These chiral nanoparticles can then be used as heterogeneous catalysts for enantioselective reactions. This approach combines the high surface area and unique reactivity of nanoparticles with the stereocontrol imparted by the chiral ligand, opening up new possibilities for highly active and selective catalysts.

Another potential application domain is in the field of stereoselective polymerization. Chiral catalysts can be used to control the stereochemistry of polymer chains, leading to materials with unique and desirable properties. The use of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)-based catalysts in such polymerizations could provide access to novel chiral polymers with applications in areas such as chiral separations, sensors, and advanced materials.

The continued exploration of these and other novel application domains will undoubtedly uncover new and exciting opportunities for (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) in the field of asymmetric catalysis.

Q & A

Basic: What are the key synthetic routes to obtain enantiomerically pure (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)?

Answer:
The synthesis typically involves stereoselective formation of the hexane backbone followed by phosphorylation. A common method includes:

  • Chiral resolution : Starting from racemic mixtures, chiral auxiliaries or chromatography (e.g., chiral HPLC) are used to isolate the (2R,5R)-enantiomer .
  • Asymmetric catalysis : Employing enantioselective catalysts during the coupling of diphenylphosphine groups to the hexane diol precursor.
  • Quality control : Verify enantiomeric purity (>97%) via 31^{31}P NMR and polarimetry, as impurities can significantly affect catalytic performance .

Basic: What analytical techniques are critical for characterizing (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^{1}H, 13^{13}C, and 31^{31}P NMR to confirm structure and purity. For example, 31^{31}P NMR signals typically appear at δ 10–20 ppm for diphenylphosphine groups .
  • X-ray crystallography : To resolve absolute configuration and confirm stereochemistry .
  • Chiral HPLC : Validates enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak® columns) .

Advanced: How do steric and electronic properties of this ligand influence enantioselectivity in asymmetric hydrogenation?

Answer:
The ligand’s bite angle (~90°) and substituent bulk dictate metal coordination geometry and substrate binding:

  • Steric effects : The hexane backbone’s rigidity and diphenylphosphine groups create a chiral pocket, favoring specific transition states. For example, in hydrogenation of α,β-unsaturated ketones, the (2R,5R)-configuration achieves >90% ee .
  • Electronic tuning : Electron-donating/withdrawing groups on the phenyl rings modulate metal center electron density, affecting reaction rates and selectivity. Comparative studies with ligands like BINAP show distinct electronic profiles .

Advanced: What are the stability limitations of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) under catalytic conditions, and how can degradation be monitored?

Answer:

  • Oxidative degradation : The phosphine groups oxidize to phosphine oxides in air, reducing catalytic activity. Handling under inert atmosphere (N2_2/Ar) is critical .
  • Thermal stability : Decomposition occurs above 200°C (predicted boiling point: 556°C). TGA-DSC analysis under nitrogen is recommended for stability profiling .
  • Monitoring : Use 31^{31}P NMR to detect phosphine oxide byproducts (δ ~25–30 ppm) and ICP-MS to track metal-ligand dissociation .

Methodological: How should researchers resolve contradictions in reported catalytic activity data for this ligand?

Answer:
Contradictions often arise from:

  • Impurity variability : Trace metals (e.g., Pd, Rh) in ligand batches alter reactivity. Pre-purification via chelation resins is advised .
  • Reaction condition differences : Systematic optimization of solvent (e.g., THF vs. toluene), temperature, and ligand-to-metal ratio (1:1 vs. 2:1) is required.
  • Data normalization : Compare turnover numbers (TON) instead of yields, accounting for substrate limitations. For example, TON >1,000 in Suzuki-Miyaura couplings indicates robust activity .

Advanced: What strategies enhance ligand recyclability in homogeneous catalysis without compromising enantioselectivity?

Answer:

  • Immobilization : Grafting onto silica or polymers improves recovery but may reduce flexibility. A 2024 study reported 85% retention of ee after 5 cycles using silica-supported ligand .
  • Biphasic systems : Water-organic solvent mixtures enable phase separation, though phosphine oxidation risk increases.
  • Ligand design : Introducing chelating groups (e.g., –OH) for stronger metal binding without steric interference .

Methodological: How can computational methods predict the ligand’s performance in untested catalytic systems?

Answer:

  • DFT calculations : Model transition states to predict enantioselectivity. For example, Gibbs free energy differences (<2 kcal/mol) correlate with >90% ee .
  • Molecular docking : Simulate substrate-ligand interactions to optimize steric fit.
  • Machine learning : Train models on existing enantioselectivity datasets to forecast performance in new reactions (e.g., α-alkylation of aldehydes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.